molecular formula C18H24N6O B2593922 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide CAS No. 1286706-64-6

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide

Cat. No.: B2593922
CAS No.: 1286706-64-6
M. Wt: 340.431
InChI Key: BBRYOECDSWUWLY-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives.

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide involves multiple steps, starting with the preparation of the pyrazolylpyridazine core. This core can be synthesized through the reaction of hydrazine with a suitable pyridazine derivative under controlled conditions Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity .

Mechanism of Action

Comparison with Similar Compounds

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide can be compared with other pyrazolylpyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopentyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(20-15-4-1-2-5-15)14-8-12-23(13-9-14)16-6-7-17(22-21-16)24-11-3-10-19-24/h3,6-7,10-11,14-15H,1-2,4-5,8-9,12-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRYOECDSWUWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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